

Characterization Standards for (Methoxymethyl)cyclopentane

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Compound of Interest

Compound Name: (Methoxymethyl)cyclopentane

CAS No.: 2619-30-9

Cat. No.: B3064939

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Content Type: Publish Comparison Guide Subject: **(Methoxymethyl)cyclopentane** (CAS 2619-30-9) Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Strategic Positioning

(Methoxymethyl)cyclopentane (MMC) is a saturated ether often evaluated as a higher-boiling, more lipophilic homolog of the industry-standard Cyclopentyl Methyl Ether (CPME). While CPME has established itself as a "green" solvent alternative to THF and Dioxane, MMC occupies a specialized niche, primarily as a stable building block in medicinal chemistry and a high-temperature reaction medium.

This guide establishes the characterization standards required to validate MMC identity and purity. The core challenge in deploying MMC is distinguishing it from its structural isomers (like CPME and methylcyclopentanol) and quantifying the specific impurities arising from its synthesis (typically Williamson etherification of cyclopentanemethanol).

Quick Comparison: MMC vs. Market Alternatives

Feature	(Methoxymethyl)cyclopentane (MMC)	Cyclopentyl Methyl Ether (CPME)	2-Methyltetrahydrofuran (2-MeTHF)
CAS Number	2619-30-9	5614-37-9	96-47-9
Structure	Cyclopentyl-CH ₂ -O-CH ₃	Cyclopentyl-O-CH ₃	Cyclic Ether (Ring Methyl)
Ether Linkage	Primary Ether (Sterically accessible)	Secondary Ether (Sterically hindered)	Secondary Ether
Boiling Point	~130–135 °C (Est.)	106 °C	80 °C
Lipophilicity	High (LogP > 2.0)	Moderate (LogP ~ 1.6)	Moderate (LogP ~ 1.1)
Peroxide Risk	Moderate (Primary C-H adjacent to O)	Low (Low peroxide formation rate)	High (Requires stabilization)
Primary Use	Specialized Reagent / High-BP Solvent	Green Solvent (Extraction/Crystallization)	Biogenic Solvent Replacement for THF

Structural Characterization Standards (NMR)

The most critical analytical task is distinguishing MMC from CPME. Both have the formula C₆H₁₂O (CPME) vs C₇H₁₄O (MMC), but their connectivity differs fundamentally. MMC possesses an exocyclic methylene group (-CH₂-), whereas CPME features a direct ether linkage to the ring methine.

Protocol A: H-NMR Identification Criteria

Objective: Confirm the presence of the exocyclic methylene doublet and absence of the ring methine ether shift.

- Solvent: CDCl₃ (Standard) or DMSO-d₆ (if alcohol impurities are suspected).
- Frequency: 400 MHz minimum recommended for resolution of ring multiplets.

Diagnostic Signals (Chemical Shift

, ppm)

Proton Environment	MMC (Target)	CPME (Interference)	Distinction Logic
Ether Methyl (-OCH ₃)	3.30 (s)	3.35 (s)	Shifts are too similar for definitive ID.
Ether Linkage	3.22 (d, Hz)	3.75 - 3.85 (m)	CRITICAL: MMC shows a doublet for -CH ₂ -O-. CPME shows a quintet-like multiplet for >CH-O-.
Ring Methine	2.10 - 2.25 (m)	N/A (Integrated into ether linkage)	The ring methine in MMC is shielded (alkyl-alkyl) vs. deshielded (alkyl-oxygen) in CPME.
Ring Methylenes	1.10 - 1.80 (m)	1.40 - 1.80 (m)	Complex multiplets; integration must sum to 8H (MMC) vs 8H (CPME).

Causality & Expertise

The shift of the ether linkage protons is the definitive "fingerprint." In CPME, the proton is on a secondary carbon directly attached to oxygen, pushing it downfield (~3.8 ppm). In MMC, the ether oxygen is attached to a primary methylene group, which appears upfield (~3.2 ppm). Failure to resolve the doublet at 3.2 ppm indicates a failure in synthesis (e.g., elimination side reactions).

Purity Profiling & Impurity Control (GC-MS)

Synthesis of MMC typically involves the methylation of Cyclopentanemethanol. Consequently, the primary impurities are the unreacted alcohol and potential halides (if Methyl Iodide/Bromide

is used).

Protocol B: High-Resolution GC-MS Profiling

System: Agilent 7890/5977 or equivalent. Column: DB-624 or VF-624ms (Optimized for volatile solvents/ethers).

Method Parameters:

- Inlet: Split 50:1, 250 °C.
- Carrier: Helium, 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold 40 °C for 2 min.
 - Ramp 10 °C/min to 160 °C.
 - Ramp 25 °C/min to 240 °C (Hold 5 min).
- Detection: MS (Scan 35-300 m/z).

Target Impurity Table:

Impurity	Retention Time (Relative)	Key MS Ions (m/z)	Origin	Limit (Spec)
Cyclopentanemethanol	> MMC (Higher BP)	82, 67, 57	Unreacted Starting Material	< 0.5%
Methyl Iodide	< MMC (Very Early)	142, 127, 15	Methylating Agent	< 5 ppm (Genotoxic)
Cyclopentyl Methyl Ether	< MMC	100, 69, 41	Isomeric Contaminant	< 0.1%
Water	N/A (Use KF)	18	Wet Solvents	< 0.05%

Safety Standards: Peroxide Quantification

Like all ethers, MMC is susceptible to auto-oxidation, forming explosive hydroperoxides. However, the primary ether structure of MMC is generally more reactive toward radical abstraction than the sterically hindered CPME.

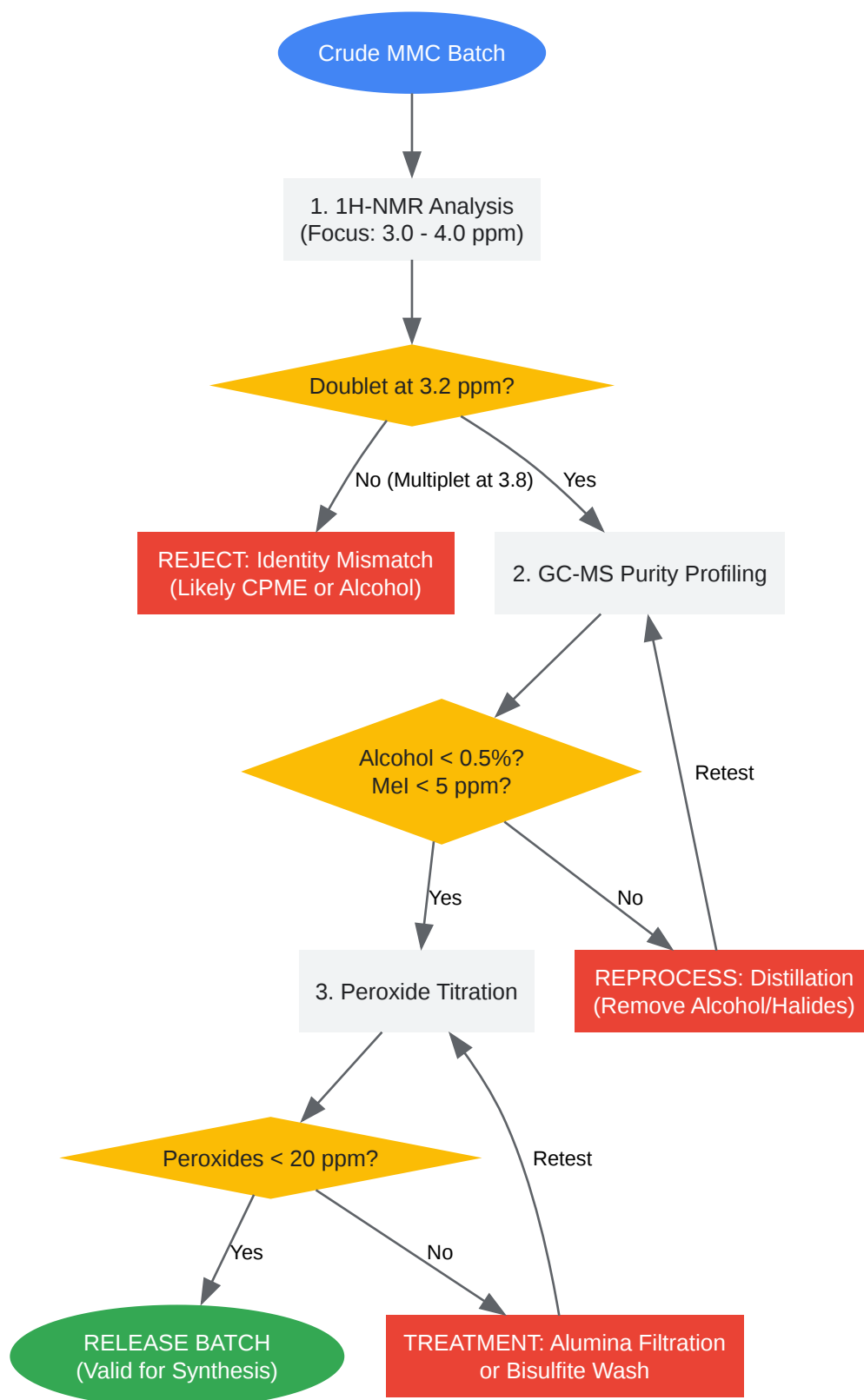
Protocol C: Iodometric Titration (ASTM E298 Modified)

Rationale: Standard test strips are often insufficient for process validation. A quantitative titration is required for any batch stored >3 months.

- Reagent: Dissolve 6g KI in 50mL Glacial Acetic Acid / Chloroform (2:1).
- Procedure:
 - Flush flask with N₂.
 - Add 5.0 mL MMC sample.
 - Store in dark for 15 min.
 - Yellow color indicates peroxides.
 - Titrate with 0.02N Na₂S₂O₃ until colorless.
- Calculation:
- Acceptance Criteria: < 20 ppm for general use; < 5 ppm for distillation/concentration.

Characterization Workflow Visualization

The following diagram illustrates the decision logic for validating a batch of **(Methoxymethyl)cyclopentane**.



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Caption: Step-by-step validation logic for **(Methoxymethyl)cyclopentane**, prioritizing structural identity before purity and safety.

References

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Sources

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